molecular formula C8H9I B3049051 1-Ethyl-3-iodobenzene CAS No. 19164-77-3

1-Ethyl-3-iodobenzene

Cat. No.: B3049051
CAS No.: 19164-77-3
M. Wt: 232.06 g/mol
InChI Key: XSMZGZMBNXKCBW-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodobenzene is an organic compound with the molecular formula C8H9I. It consists of a benzene ring substituted with an ethyl group at the first position and an iodine atom at the third position. This compound is a member of the iodobenzene family and is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

1-Ethyl-3-iodobenzene can be synthesized through various methods. One common laboratory method involves the diazotization of aniline followed by a Sandmeyer reaction. In this process, aniline is first diazotized using hydrochloric acid and sodium nitrite to form a diazonium salt. This intermediate is then treated with potassium iodide, resulting in the formation of this compound . Industrial production methods may involve the direct iodination of ethylbenzene using iodine and a suitable oxidizing agent under controlled conditions .

Chemical Reactions Analysis

1-Ethyl-3-iodobenzene undergoes various types of chemical reactions, primarily due to the presence of the iodine atom, which is a good leaving group. Some common reactions include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-3-iodobenzene in chemical reactions typically involves the formation of a reactive intermediate through the cleavage of the carbon-iodine bond. This intermediate can then participate in various reactions, such as nucleophilic substitution or coupling reactions. The iodine atom’s ability to stabilize the transition state and facilitate the formation of new bonds is a key aspect of its reactivity .

Comparison with Similar Compounds

1-Ethyl-3-iodobenzene can be compared with other iodobenzene derivatives, such as iodobenzene, 1-ethyl-4-iodobenzene, and 1-ethyl-2-iodobenzene. While all these compounds share the presence of an iodine atom on the benzene ring, their reactivity and applications can vary based on the position of the substituents. For example, this compound is unique due to the specific positioning of the ethyl and iodine groups, which can influence its reactivity and the types of reactions it undergoes .

Similar Compounds

Properties

IUPAC Name

1-ethyl-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZGZMBNXKCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561386
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19164-77-3
Record name 1-Ethyl-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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